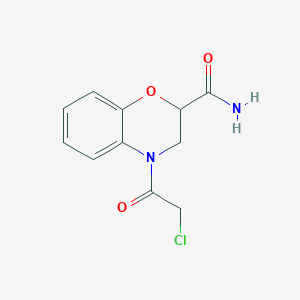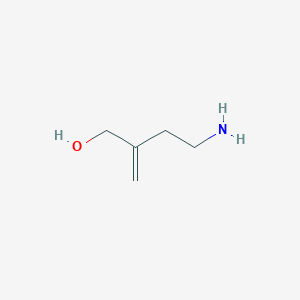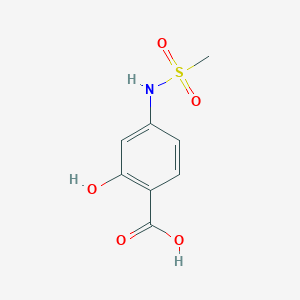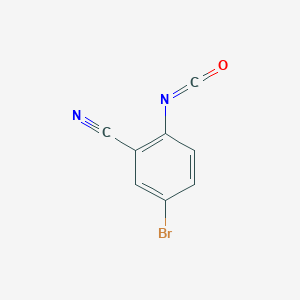![molecular formula C17H29N B3431764 (1S)-1-[2,4,6-Tri(propan-2-yl)phenyl]ethanamine CAS No. 926622-53-9](/img/structure/B3431764.png)
(1S)-1-[2,4,6-Tri(propan-2-yl)phenyl]ethanamine
Vue d'ensemble
Description
(1S)-1-[2,4,6-Tri(propan-2-yl)phenyl]ethanamine, also known as TPA or Triprolidine, is a chemical compound that belongs to the class of antihistamines. It is commonly used in the treatment of allergies, hay fever, and other respiratory conditions. TPA is a potent histamine H1 receptor antagonist and is known for its sedative effects.
Mécanisme D'action
(1S)-1-[2,4,6-Tri(propan-2-yl)phenyl]ethanamine works by blocking the histamine H1 receptors in the body. Histamine is a chemical that is released by the body in response to allergens and other irritants. It causes the symptoms of allergies such as itching, sneezing, and runny nose. By blocking the histamine receptors, this compound reduces the symptoms of allergies. This compound also has sedative effects, which are thought to be due to its ability to cross the blood-brain barrier and bind to the histamine H1 receptors in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines in the body, which are involved in the immune response. This compound has also been shown to reduce the levels of nitric oxide, which is involved in the regulation of blood pressure. In addition, this compound has been shown to have a relaxing effect on smooth muscle, which makes it useful in the treatment of asthma and other respiratory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
(1S)-1-[2,4,6-Tri(propan-2-yl)phenyl]ethanamine has a number of advantages and limitations for lab experiments. It is a potent histamine H1 receptor antagonist and has been extensively studied for its antihistaminic properties. This compound is also relatively easy to synthesize and purify, making it a useful compound for the development of new drugs. However, this compound has sedative effects, which can make it difficult to use in certain experiments. In addition, this compound has a short half-life and is rapidly metabolized in the body, which can make it difficult to maintain a consistent concentration in experiments.
Orientations Futures
There are a number of future directions for the study of (1S)-1-[2,4,6-Tri(propan-2-yl)phenyl]ethanamine. One area of research is the development of novel antihistamine drugs based on the structure of this compound. Another area of research is the study of the sedative effects of this compound and its potential use in the treatment of insomnia and anxiety disorders. This compound has also been shown to have antitumor and anti-inflammatory properties, making it a promising candidate for the development of new cancer therapies. Further research is needed to fully understand the mechanisms of action of this compound and its potential therapeutic applications.
Applications De Recherche Scientifique
(1S)-1-[2,4,6-Tri(propan-2-yl)phenyl]ethanamine has been extensively studied for its antihistaminic properties. It is commonly used in the pharmaceutical industry for the development of novel antihistamine drugs. This compound has also been studied for its sedative effects, which make it useful in the treatment of insomnia and anxiety disorders. In addition, this compound has been shown to have antitumor and anti-inflammatory properties, making it a promising candidate for the development of new cancer therapies.
Propriétés
IUPAC Name |
(1S)-1-[2,4,6-tri(propan-2-yl)phenyl]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N/c1-10(2)14-8-15(11(3)4)17(13(7)18)16(9-14)12(5)6/h8-13H,18H2,1-7H3/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQUUZQSBPYYMRG-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C(C)N)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=C(C=C(C=C1C(C)C)C(C)C)C(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901195540 | |
| Record name | (αS)-α-Methyl-2,4,6-tris(1-methylethyl)benzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901195540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
926622-53-9 | |
| Record name | (αS)-α-Methyl-2,4,6-tris(1-methylethyl)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=926622-53-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (αS)-α-Methyl-2,4,6-tris(1-methylethyl)benzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901195540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![5-(Chloromethyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B3431706.png)


![3-{7-Chloro-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl}pyridine](/img/structure/B3431748.png)

![Methyl 7-chloro-5-ethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B3431754.png)


![Methyl 7-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B3431763.png)